molecular formula C7H12O2S B13492037 1-(Methylsulfanyl)cyclopentane-1-carboxylic acid

1-(Methylsulfanyl)cyclopentane-1-carboxylic acid

Cat. No.: B13492037
M. Wt: 160.24 g/mol
InChI Key: MVESUDJIVWBOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfanyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a carboxylic acid group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylsulfanyl)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the carboxylation of cyclopentene, which is typically carried out under high pressure and temperature using carbon dioxide as the carboxylating agent and a suitable catalyst . Another method involves the oxidation of cyclopentanol using strong oxidizing agents such as chromic acid or potassium permanganate .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes or catalytic carboxylation reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfanyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted cyclopentane derivatives.

Mechanism of Action

The mechanism by which 1-(Methylsulfanyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the methylsulfanyl group can undergo oxidation or substitution reactions, influencing the compound’s reactivity and biological activity . These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Uniqueness: 1-(Methylsulfanyl)cyclopentane-1-carboxylic acid is unique due to the presence of both a carboxylic acid group and a methylsulfanyl group

Properties

IUPAC Name

1-methylsulfanylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-10-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVESUDJIVWBOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.